N-phenyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-phenyl-1-benzofuran-2-carboxamide typically involves the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of a base and a suitable solvent at temperatures ranging from 30°C to 100°C . Industrial production methods often utilize palladium-catalyzed C–H arylation and transamidation chemistry to achieve high efficiency and modularity in the synthesis of benzofuran derivatives .
Chemical Reactions Analysis
N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents and catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-phenyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects such as anti-tumor activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-phenyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
- N-(2-(aminocarbonyl)phenyl)-1-benzofuran-2-carboxamide
- N-(4-(aminocarbonyl)phenyl)-1-benzofuran-2-carboxamide
- N-(4-(aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substituents and the resulting biological properties.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-phenyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H11NO2/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H,(H,16,17) |
InChI Key |
JJZXIMHWWAENGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.